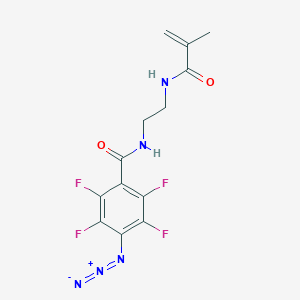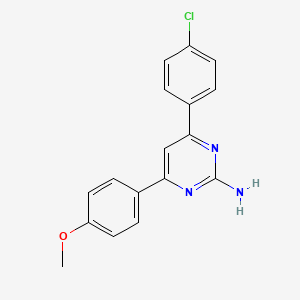
Tetrazine-triethoxysilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrazine-triethoxysilane, or TTE, is a versatile organosilicon compound with a wide range of applications in the field of scientific research. TTE is a colorless, volatile liquid that is widely used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a stabilizer in polymer synthesis. Its unique properties make it an ideal compound for use in a variety of laboratory experiments and scientific research applications.
科学研究应用
TTE is a highly versatile compound and has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, as a catalyst in organic reactions, and as a stabilizer in polymer synthesis. It has also been used in the synthesis of novel materials for the fabrication of nanostructured devices. Additionally, TTE has been used in the synthesis of functionalized polymers and as a reagent in the synthesis of peptides.
作用机制
The mechanism of action of TTE is not fully understood. However, it is believed that the reaction of tetrazine and triethoxysilane produces a complex organosilicon compound with a highly reactive silicon-carbon bond. This bond is believed to be responsible for the catalytic activity of TTE in organic reactions. Additionally, the presence of the nitrogen atoms in the TTE molecule is thought to enhance the reactivity of the silicon-carbon bond, allowing for the formation of novel materials and compounds.
Biochemical and Physiological Effects
Due to its low toxicity, TTE is considered to be relatively safe for use in laboratory experiments. However, it is important to note that TTE is a volatile liquid and should be handled with caution. Inhalation of TTE vapors can cause irritation to the eyes and respiratory tract. Additionally, contact with skin can cause irritation and redness.
实验室实验的优点和局限性
The main advantage of using TTE in laboratory experiments is its low toxicity and volatility. This makes it an ideal reagent for use in a variety of laboratory experiments. Additionally, TTE is a highly reactive compound and can be used as a catalyst in organic reactions. However, it is important to note that TTE is a volatile liquid and should be handled with caution. Additionally, the reaction of tetrazine and triethoxysilane produces a complex organosilicon compound, which can be difficult to handle and can cause contamination of other compounds.
未来方向
The potential future directions of TTE are vast. One potential direction is the use of TTE in the synthesis of novel materials for the fabrication of nanostructured devices. Additionally, TTE could be used in the synthesis of functionalized polymers and as a reagent in the synthesis of peptides. Additionally, TTE could be used in the synthesis of other organosilicon compounds, such as silanes, siloxanes, and silazanes. Finally, TTE could be used as a reagent in the synthesis of pharmaceuticals and other biologically active compounds.
合成方法
TTE is synthesized from the reaction of tetrazine and triethoxysilane. Tetrazine is a five-membered ring with four nitrogen atoms and one carbon atom. Triethoxysilane is a three-membered ring with three oxygen atoms and one silicon atom. The reaction of these two compounds produces TTE, which is a five-membered ring with four nitrogen atoms, one carbon atom, and one silicon atom. The reaction is typically carried out in an inert atmosphere at temperatures of around 120-150°C.
属性
IUPAC Name |
4-(1,2,4,5-tetrazin-3-yl)-N-(3-triethoxysilylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O4Si/c1-4-25-28(26-5-2,27-6-3)13-7-12-19-18(24)16-10-8-15(9-11-16)17-22-20-14-21-23-17/h8-11,14H,4-7,12-13H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLJYEAUEBXARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)C1=CC=C(C=C1)C2=NN=CN=N2)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrazine-triethoxysilane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)





![2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6290115.png)
![6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6290116.png)
![1-Oxaspiro[3.3]heptan-3-ol](/img/structure/B6290124.png)


